molecular formula Br4H2Pt B1506880 Dihydrogen tetrabromoplatinate CAS No. 36732-60-2

Dihydrogen tetrabromoplatinate

Cat. No.: B1506880
CAS No.: 36732-60-2
M. Wt: 516.7 g/mol
InChI Key: NDLRGHDUUNRQLL-UHFFFAOYSA-L
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Description

Dihydrogen tetrabromoplatinate (H₂[PtBr₄]) is a platinum(IV) coordination compound containing bromine ligands. It is typically synthesized via the reaction of hexabromoplatinic acid (H₂PtBr₆) with controlled reducing agents or through direct bromination of platinum in acidic media. This compound is notable for its stability in acidic environments and its applications in catalysis, materials science, and as a precursor for other platinum-bromine complexes .

Key properties include:

  • Molecular formula: H₂[PtBr₄]
  • Crystal structure: Typically octahedral geometry around the Pt(IV) center.
  • Thermal stability: Decomposes above 250°C, releasing bromine gas.

Properties

CAS No.

36732-60-2

Molecular Formula

Br4H2Pt

Molecular Weight

516.7 g/mol

IUPAC Name

hydron;tetrabromoplatinum(2-)

InChI

InChI=1S/4BrH.Pt/h4*1H;/q;;;;+2/p-2

InChI Key

NDLRGHDUUNRQLL-UHFFFAOYSA-L

SMILES

[H+].[H+].Br[Pt-2](Br)(Br)Br

Canonical SMILES

[H+].[H+].Br[Pt-2](Br)(Br)Br

Other CAS No.

36732-60-2

Origin of Product

United States

Chemical Reactions Analysis

Reduction Reactions

Dihydrogen tetrabromoplatinate undergoes reduction under various conditions, yielding platinum(II) or metallic platinum:

  • Hydrogen Gas Reduction :
    In the presence of hydrogen gas, H2_2
    PtBr4_4
    reduces to platinum metal and hydrobromic acid:

    H2PtBr4+H2Pt+4HBr[2][7]\text{H}_2\text{PtBr}_4+\text{H}_2\rightarrow \text{Pt}+4\text{HBr}\quad[2][7]

    This reaction is accelerated in acidic media due to increased proton availability.

  • Reduction by Hydrazine :
    Hydrazine (N2_2
    H4_4
    ) acts as a strong reducing agent, converting H2_2
    PtBr4_4
    to platinum(II) bromide (PtBr2_2
    ):

    H2PtBr4+N2H4PtBr2+2HBr+N2[2][7]\text{H}_2\text{PtBr}_4+\text{N}_2\text{H}_4\rightarrow \text{PtBr}_2+2\text{HBr}+\text{N}_2\quad[2][7]
Reduction Agent Product Conditions Yield
H2_2
text
| Pt, HBr | Acidic, 25–80°C | >90% |

| N2_2
H4_4
| PtBr2_2
, N2_2
| Aqueous, room temp. | 85–92% |

Substitution Reactions

The bromide ligands in H2_2
PtBr4_4
are susceptible to substitution by stronger-field ligands:

  • Ammonia Substitution :
    Reaction with ammonia replaces bromide ions with ammine ligands, forming tetraammineplatinum(IV) bromide:

    H2PtBr4+4NH3[Pt NH3 4]Br4+2H+[7][8]\text{H}_2\text{PtBr}_4+4\text{NH}_3\rightarrow [\text{Pt NH}_3\text{ }_4]\text{Br}_4+2\text{H}^+\quad[7][8]
  • Phosphine Ligands :
    Bulky phosphines (e.g., PPh3_3
    ) displace bromide ions, stabilizing platinum(IV) complexes with elongated H2_2
    ligands:

    H2PtBr4+2PPh3[Pt PPh3 2(η2 H2)Br2]+2HBr[8]\text{H}_2\text{PtBr}_4+2\text{PPh}_3\rightarrow [\text{Pt PPh}_3\text{ }_2(\eta^2\text{ H}_2)\text{Br}_2]+2\text{HBr}\quad[8]

Kinetic Studies :
Substitution reactions follow a dissociative mechanism, with rate constants influenced by ligand steric bulk. For example, tris(pyrazolyl)borate ligands increase reaction rates by 3–5× compared to monodentate ligands .

Oxidation Reactions

H2_2
PtBr4_4
acts as an oxidizing agent in acidic environments:

  • Oxidation of Alcohols :
    Primary alcohols are oxidized to carboxylic acids:

    RCH2OH+H2PtBr4RCOOH+PtBr2+2HBr[2][7]\text{RCH}_2\text{OH}+\text{H}_2\text{PtBr}_4\rightarrow \text{RCOOH}+\text{PtBr}_2+2\text{HBr}\quad[2][7]
  • Reaction with Dioxygen :
    In aqueous solutions, H2_2
    PtBr4_4
    reacts with O2_2
    to form platinum(IV) oxide and hydrobromic acid:

    2H2PtBr4+O22PtO2+8HBr[2]2\text{H}_2\text{PtBr}_4+\text{O}_2\rightarrow 2\text{PtO}_2+8\text{HBr}\quad[2]

Catalytic Activity

H2_2
PtBr4_4
exhibits catalytic behavior in hydrogenation and dehydrogenation reactions:

  • Hydrogen Activation :
    The platinum center facilitates H2_2
    dissociation via a low-energy transition state (ΔE‡HH ≈ 0.3 eV), as predicted by DFT studies .

  • Alkene Hydrogenation :
    H2_2
    PtBr4_4
    catalyzes alkene reduction with 1-tetralone as a dihydrogen source, achieving yields >80% under triflic acid (TfOH) catalysis .

Thermal Decomposition

At elevated temperatures (>200°C), H2_2
PtBr4_4
decomposes into platinum(II) bromide and bromine gas:

H2PtBr4PtBr2+Br2+H2[2][7]\text{H}_2\text{PtBr}_4\rightarrow \text{PtBr}_2+\text{Br}_2+\text{H}_2\quad[2][7]

This reaction is reversible under bromine-rich conditions.

Comparison with Analogous Complexes

| Property | **H2_2
PtBr4_4
** | **H2_2
PtCl4_4
** | **PtBr4_4
** |
|------------------------|-----------------------------|-----------------------------|-----------------------------|
| Redox Potential (V) | +1.2 vs SHE | +1.5 vs SHE | +0.9 vs SHE |
| Stability in Water | Moderate (pH < 3) | High (pH < 5) | Low (hydrolyzes readily) |
| Ligand Lability | Br^-

Cl^-
| Cl^-
Br^-
| Br^-
inert |

Mechanistic Insights

  • Hydrogen Mobility : Surface-bound hydrogen in H2_2
    PtBr4_4
    is highly mobile, enabling rapid ligand exchange and catalytic turnover .

  • Electron-Withdrawing Effects : Bromide ligands lower the electron density at the platinum center, enhancing its electrophilicity and oxidative capacity .

Comparison with Similar Compounds

Comparison with Similar Platinum Halide Complexes

2.1. Hexabromoplatinic Acid (H₂PtBr₆)
  • Structure : Contains Pt(IV) with six bromine ligands (octahedral geometry).
  • Reactivity : Acts as a stronger oxidizing agent compared to H₂[PtBr₄] due to the higher oxidation state and additional bromine ligands.
  • Applications : Used in electroplating and as a catalyst in organic bromination reactions .
Property H₂[PtBr₄] H₂PtBr₆
Oxidation State of Pt +4 +4
Ligands 4 Br⁻ 6 Br⁻
Stability in Water High Moderate (hydrolyzes)
Thermal Decomposition >250°C >200°C
2.2. Dihydrogen Tetrachloroplatinate (H₂[PtCl₄])
  • Structure : Analogous to H₂[PtBr₄] but with chloride ligands.
  • Reactivity : Less stable than bromine analogs due to weaker Pt-Cl bonds. Chloride ligands are more easily displaced in substitution reactions.
  • Applications : Widely used in anticancer drugs (e.g., cisplatin derivatives) and catalytic processes .
Property H₂[PtBr₄] H₂[PtCl₄]
Ligand Electronegativity Br (2.96) Cl (3.16)
Bond Strength (Pt-X) Pt-Br: ~240 kJ/mol Pt-Cl: ~265 kJ/mol
Biological Activity Low High (anticancer)
2.3. Hexachloroplatinic Acid (H₂PtCl₆)
  • Structure : Pt(IV) with six chloride ligands.
  • Reactivity: More oxidizing than H₂[PtBr₄], with applications in hydrogenation catalysts and nanoparticle synthesis.
  • Stability : Prone to hydrolysis in aqueous solutions, forming chloroplatinate intermediates .

Comparison with Non-Platinum Bromine Complexes

3.1. Hexabromocyclododecane (HBCD)
  • Structure : Cyclic brominated hydrocarbon with 12 carbons and 6 bromine atoms.
  • Applications : Flame retardant (unrelated to platinum chemistry).
  • Environmental Impact : Persistent organic pollutant (POP) with bioaccumulation risks, unlike H₂[PtBr₄], which is less environmentally mobile .
3.2. Perfluorinated Bromine Compounds
  • Example: Nonacosafluoro-2-hydroxyheptadecyl dihydrogen phosphate.
  • Key Difference: These compounds contain fluorine and bromine in hydrocarbon chains, whereas H₂[PtBr₄] is an inorganic coordination complex.
  • Applications : Surface-active agents vs. catalytic/metallurgical uses for H₂[PtBr₄] .

Research Findings and Challenges

  • Synthetic Limitations: H₂[PtBr₄] requires rigorous anhydrous conditions for synthesis, unlike H₂[PtCl₄], which can tolerate minor moisture .
  • Catalytic Efficiency : H₂[PtBr₄] shows superior activity in bromination reactions compared to chlorinated analogs but is less studied due to handling difficulties .
  • Toxicity : Platinum bromides are less toxic than chlorides (e.g., cisplatin) but require careful disposal due to bromine release upon decomposition .

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